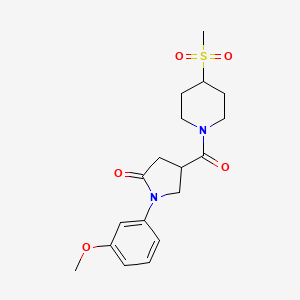

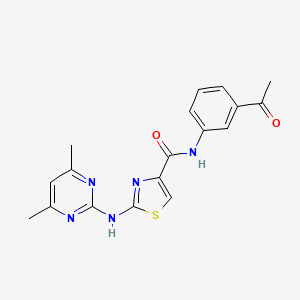

N-(3-乙酰基苯基)-2-((4,6-二甲基嘧啶-2-基)氨基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives has been explored in various studies. For instance, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives was achieved using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology, which provided excellent yields and was characterized by chromatographic and spectrometric methods . Similarly, acylation and methylation techniques were employed to produce N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, with the ethyl ester and anilide of thiazole-2-carboxylic acid serving as starting compounds . These methods demonstrate the versatility and efficiency of synthesizing thiazole derivatives, which could be applicable to the synthesis of N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the case of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides, the relationship between antimicrobial activity and molecular properties was elucidated, indicating the importance of molecular structure in determining efficacy . Although the specific structure of N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide is not directly discussed, the principles of structure-activity relationships from these studies can be inferred for its analysis.

Chemical Reactions Analysis

The reactivity of thiazole derivatives with various agents can lead to the formation of new compounds with potential biological activities. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides reacted with benzylthiol or thiophenols to afford new compounds . Additionally, the dehydrosulfurization of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides led to the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides . These reactions highlight the chemical versatility of thiazole derivatives and suggest potential pathways for the modification of N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives were evaluated, showing varying degrees of activity against different bacterial and fungal species . The antimicrobial activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides was also assessed, with some compounds exhibiting potent activity . These studies suggest that the physical and chemical properties of N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide would likely influence its biological activity, although specific data on this compound is not provided.

科学研究应用

合成和生物活性

一个重要的应用领域涉及新型化合物的合成及其生物活性的评估。研究表明,已经合成并测试了具有杂环芳基单偶氮有机结构特征的类似化合物,以了解其各种生物活性。这些活性包括针对病原菌和真菌的抗氧化、抗肿瘤和抗菌作用。具体来说,含有噻唑部分的化合物已被用于染色涤纶织物,表明它们在开发各种生活应用的无菌和/或生物活性织物方面具有潜力,这反映了它们在医学和材料科学中的更广泛用途 (Khalifa 等人,2015)。

催化和杂环合成

另一个应用见于催化领域,其中类似结构的衍生物已被用作配体来获得双金属含硼多相催化剂。这些催化剂已显示出在水性介质中促进铃木反应的高活性,能够合成含有呋喃和噻吩环的杂双芳基。这突出了该化合物在有机合成中的用途,特别是在开发对于构建复杂杂环化合物至关重要的环境友好型催化工艺中 (Bumagin 等人,2019)。

杂环制备

此外,该化合物的骨架是合成各种杂环体系的基础。研究表明了它在制备新型吡唑、吡唑并[3,4-d]哒嗪、吡唑并[1,5-a]嘧啶和其他相关结构中的作用。这些杂环化合物已在包括药品在内的不同领域中得到应用,在这些领域中,它们已被研究其抗肿瘤、抗菌和抗惊厥特性。化学反应的多功能性和潜在的生物活性突出了该化合物在药物发现和开发中的重要性 (Gomha 和 Abdel-Aziz,2012)。

抗菌和抗氧化评估

此外,已经合成并评估了具有噻唑部分的化合物的抗菌和抗氧化特性。噻吩并嘧啶及其衍生物的合成与针对各种微生物菌株的有希望的抗菌活性有关。这突出了此类化合物在解决日益严重的抗菌素耐药性问题中的潜力,为抗菌剂的开发提供了新途径 (Abdel-rahman 等人,2002)。

属性

IUPAC Name |

N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-10-7-11(2)20-17(19-10)23-18-22-15(9-26-18)16(25)21-14-6-4-5-13(8-14)12(3)24/h4-9H,1-3H3,(H,21,25)(H,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEZBQNOIRSMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)

![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)

![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)